
6-Methylideneundecanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylideneundecanedinitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a methylidene group attached to an undecane chain with two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylideneundecanedinitrile typically involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions. One common method is the Knoevenagel condensation, where an aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as zeolites or metal-organic frameworks, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methylideneundecanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming imines or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Imines or esters.
Scientific Research Applications
6-Methylideneundecanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 6-Methylideneundecanedinitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitrile groups are hydrogenated to form primary amines. The molecular targets and pathways involved in these reactions include the activation of hydrogen gas on the surface of a palladium catalyst, followed by the transfer of hydrogen atoms to the nitrile groups.
Comparison with Similar Compounds
6-Methylideneundecanoic acid: Similar structure but with carboxylic acid groups instead of nitriles.
6-Methylideneundecanal: Similar structure but with an aldehyde group instead of nitriles.
6-Methylideneundecanol: Similar structure but with an alcohol group instead of nitriles.
Uniqueness: 6-Methylideneundecanedinitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. The nitrile groups make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
CAS No. |
61634-97-7 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
6-methylideneundecanedinitrile |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-2-6-10-13)9-5-3-7-11-14/h1-9H2 |
InChI Key |
AJPVAXJWKMXBGN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCC#N)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)

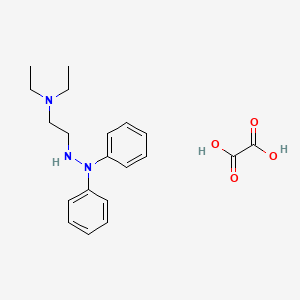
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
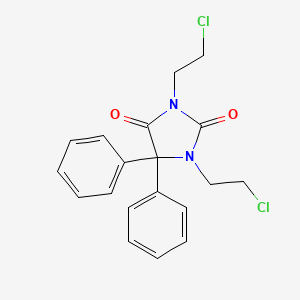
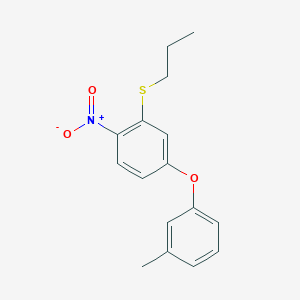
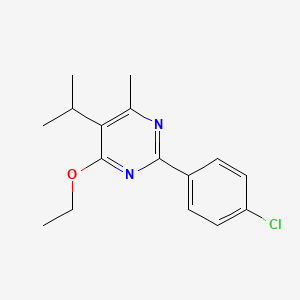
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)


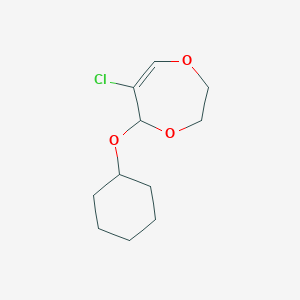
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
